molecular formula C7H10BNO4S B130784 3-(Methylsulfonylamino)phenylboronic acid CAS No. 148355-75-3

3-(Methylsulfonylamino)phenylboronic acid

Cat. No. B130784
M. Wt: 215.04 g/mol
InChI Key: XUIQQIRLFMCWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including modification of core structures, sulfonation, and coupling reactions. For instance, the preparation of a magnetic iron oxide supported phenylsulfonic acid catalyst involved the modification of magnetic iron oxide cores followed by sulfonation . Similarly, the synthesis of 3-methyl-2-(phenylsulfonamido)butanoic acid involved complexation with metals, indicating a multi-step synthetic route . These methods suggest that the synthesis of 3-(Methylsulfonylamino)phenylboronic acid would likely involve a sulfonation step and possibly metal-mediated reactions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the case of 3-methyl-2-(phenylsulfonamido)butanoic acid, the molecules are connected via hydrogen bonds forming a 2D polymeric network . This implies that 3-(Methylsulfonylamino)phenylboronic acid could also exhibit hydrogen bonding and potentially form polymeric structures.

Chemical Reactions Analysis

Phenylboronic acids are known to catalyze various chemical reactions. For example, phenylboronic acid catalyzed the tandem construction of S-S and C-S bonds, demonstrating its role in facilitating complex chemical transformations . This suggests that 3-(Methylsulfonylamino)phenylboronic acid could also participate in similar catalytic processes, potentially leading to the synthesis of various organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide and phenylboronic acid derivatives are influenced by their functional groups. The presence of sulfonic acid groups can impart hydrophobicity and resistance to leaching in organic and aqueous solutions . The phenylboronic acid group is known for its ability to form reversible covalent bonds with diols, which is a key property in its application as a catalyst . Therefore, 3-(Methylsulfonylamino)phenylboronic acid is likely to exhibit properties such as hydrophobicity, stability in various solvents, and reactivity towards diols.

Scientific Research Applications

Carbohydrate Chemistry

3-(Methylsulfonylamino)phenylboronic acid, as a derivative of phenylboronic acid, plays a significant role in carbohydrate chemistry. It can condense with diols to form cyclic esters, useful in synthesizing specifically substituted or oxidized sugar derivatives. This characteristic makes it valuable in chromatographic solvents for testing cis-1,2,3-triols on pyranoid rings and in electrophoretic separations of polyhydroxy compounds. Its stability under various conditions allows for the substitution or oxidation of unprotected hydroxyl groups and the synthesis of specific carbonyl derivatives or particularly substituted carbohydrate compounds (Ferrier, 1972).

Drug Delivery Systems

Phenylboronic acid derivatives have been investigated for their potential in targeted drug delivery systems. For instance, a study highlighted the synthesis of phenylboronic acid-functionalized amphiphilic block copolymer, which could form stable micelle solutions in water. These micelles demonstrated the ability to target HepG2 cells, enhancing drug uptake, indicating their potential as carriers for targeted cancer therapy (Zhang et al., 2013).

Glucose-Responsive Materials

Phenylboronic acid-based materials have been extensively studied for constructing glucose-responsive systems, particularly for insulin delivery. Recent advances include synthesis forms like nanogels, micelles, and mesoporous silica nanoparticles. These developments hold significant potential in the field of drug delivery, particularly for diabetic care (Ma & Shi, 2014).

Catalysis

Phenylboronic acid has been utilized as a catalyst in various chemical syntheses, such as the efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans. This approach is noted for its simplicity, minimal environmental pollution, and high yields, demonstrating the versatility of phenylboronic acid in organic synthesis (Nemouchi et al., 2012).

Safety And Hazards

The compound is classified under GHS07. The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

[3-(methanesulfonamido)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIQQIRLFMCWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378534
Record name {3-[(Methanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonylamino)phenylboronic acid

CAS RN

148355-75-3
Record name {3-[(Methanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylsulfonylaminophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylsulfonylamino)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Methylsulfonylamino)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(Methylsulfonylamino)phenylboronic acid
Reactant of Route 4
3-(Methylsulfonylamino)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(Methylsulfonylamino)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(Methylsulfonylamino)phenylboronic acid

Citations

For This Compound
1
Citations
FT Hong, MH Norman, KS Ashton… - Journal of Medicinal …, 2014 - ACS Publications
Structure–activity relationship investigations conducted at the 5-position of the N-pyridine ring of a series of N-arylsulfonyl-N′-2-pyridinyl-piperazines led to the identification of a novel …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.